
Diethyl (2-amino-2-oxoethyl)phosphonate
Overview
Description
Diethyl (2-amino-2-oxoethyl)phosphonate (CAS 5464-68-6) is an organophosphorus compound with the molecular formula C₆H₁₄NO₄P and a molecular weight of 195.16 g/mol . It features a phosphonate ester backbone substituted with both an amino (-NH₂) and a ketone (-C=O) group on the ethyl chain. This dual functionality enables diverse reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is typically stored as a stable solid (98% purity) and is commercially available for laboratory use .
Preparation Methods
Comparative Data on Reaction Conditions and Yields
Detailed Research Findings and Analysis
Reaction Mechanism Insights
The Michaelis–Arbuzov reaction proceeds via nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium intermediate that rearranges to the phosphonate ester. The presence of the amino and oxo groups in the substrate influences reactivity and requires careful control of reaction parameters to avoid side reactions such as hydrolysis or over-oxidation.
Analytical Characterization
- 31P NMR Spectroscopy: Characteristic singlet at δ 18–22 ppm confirms phosphonate formation. Coupling patterns with adjacent protons provide structural confirmation.
- Mass Spectrometry: Molecular ion peak at m/z 210.1 ([M+H]+) confirms molecular weight and purity.
- Chromatography: Silica gel chromatography is commonly used for purification, especially after batch or flow synthesis.
Summary Table of Key Preparation Routes
Route No. | Starting Material(s) | Key Reaction Type | Conditions | Yield Range (%) | Scale Suitability | Notes |
---|---|---|---|---|---|---|
1 | 2-chloroacetamide + triethyl phosphite | Michaelis–Arbuzov | Mild heating, base, solvent-free | 70–85 | Lab and industrial | Most common, straightforward |
2 | Triethyl phosphite + bromoacetaldehyde diethyl acetal | Michaelis–Arbuzov + Hydrolysis | Acidic hydrolysis post-reaction | 60–75 | Lab scale | Enables chemoenzymatic functionalization |
3 | Triisopropyl phosphite + haloalkane | Microwave-assisted Michaelis–Arbuzov | 190 °C, 160 min, solvent-free | 87–89 | Industrial scale | High yield, optimized for flow |
4 | Triisopropyl phosphite + haloalkane | Flow chemistry | Acetonitrile solvent, continuous flow | 63–88 | Large scale | Scalable, impurity removal facilitated |
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-amino-2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, hydroxyl derivatives, and various substituted phosphonates .
Scientific Research Applications
Organic Synthesis
Diethyl (2-amino-2-oxoethyl)phosphonate serves as a crucial building block in the synthesis of more complex organophosphorus compounds. It is utilized in:
- Synthesis of Peptides and Peptidomimetics : The compound is involved in the formation of peptide bonds and can be utilized in the synthesis of peptidomimetics, which mimic the structure and function of peptides.
- Michaelis–Arbuzov Reaction : This reaction involves the conjugation of diethylphosphite with various substrates to produce dialkyl haloalkylphosphonates, which are important intermediates for pharmaceuticals .
Medicinal Chemistry
Research into this compound has highlighted its potential therapeutic applications:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit carboxylic ester hydrolases, which are involved in various metabolic processes. This inhibition can disrupt normal cellular functions and may have implications for drug development targeting metabolic disorders.
- Antioxidant Activity : Some studies have explored its antioxidant properties, suggesting potential applications in treating oxidative stress-related diseases .
Industrial Applications
This compound is also used in various industrial applications:
- Production of Flame Retardants : The compound is incorporated into formulations designed to enhance fire resistance in materials.
- Plasticizers : It can act as a plasticizer, improving the flexibility and durability of polymers used in construction and manufacturing.
Case Study 1: Synthesis Optimization
An extensive study on optimizing the Michaelis–Arbuzov reaction demonstrated that using specific solvents significantly affects yield. For instance, solvents like tetrahydrofuran hindered the reaction, while acetonitrile provided high yields when used under optimized conditions . This research underscores the importance of reaction conditions in maximizing product efficiency.
Research has shown that this compound exhibits significant biological activity as an enzyme inhibitor. A study investigating its interaction with aminotransferases revealed that it forms stable complexes with these enzymes, altering their activity and affecting metabolic pathways. This finding highlights its potential role in drug development targeting metabolic enzymes.
Comparative Data Table
Application Area | Specific Use | Key Findings |
---|---|---|
Organic Synthesis | Building block for peptides | Essential for creating peptidomimetics |
Medicinal Chemistry | Enzyme inhibitor | Disrupts amino acid metabolism |
Industrial Applications | Flame retardants | Enhances fire resistance |
Plasticizers | Improves polymer flexibility |
Mechanism of Action
The mechanism by which diethyl (2-amino-2-oxoethyl)phosphonate exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to bind selectively to one enantiomer of the enzyme carboxylic ester hydrolase, inhibiting its activity. This stereoselective binding is crucial for its effectiveness as an enzyme inhibitor .
Comparison with Similar Compounds
Structural Comparisons
The structural variations among phosphonate esters significantly influence their chemical behavior. Below is a comparative analysis (Table 1):
Table 1: Structural Comparison of Diethyl (2-amino-2-oxoethyl)phosphonate and Analogues
Key Observations :
- Electron Effects: Aryl-substituted phosphonates (e.g., compounds 14–16 in ) exhibit electron-withdrawing properties due to aromatic rings, enhancing reactivity in electrophilic substitutions.
- Steric Hindrance: Bulkier substituents (e.g., 3,5-dimethoxyphenyl in ) reduce reaction rates in nucleophilic additions compared to the smaller amino-oxo group.
- Solubility : Alkyl ketone derivatives (e.g., 2-oxobutyl ) are more lipophilic than the target compound, which may favor membrane permeability in biological applications.
Critical Analysis :
- Reactivity in Heterocycle Synthesis: The amino-oxo group could enable cyclocondensation reactions with diamines or hydrazines, analogous to coumarin-linked phosphonates .
- Role in Drug Delivery : Unlike long-chain phosphonates (e.g., hexadecyl derivatives ), the target compound’s polar groups may limit its utility as a penetration enhancer but favor solubility in aqueous systems.
Physicochemical Properties
- Thermal Stability : Ethyl esters (target compound) generally offer greater hydrolytic stability compared to methyl esters (e.g., ), which may degrade faster under acidic/basic conditions.
- Spectroscopic Signatures : The target compound’s ¹H NMR would show distinct peaks for the -NH₂ group (~5–6 ppm) and the phosphonate methylene (δ ~3.6–4.1 ppm), differing from aryl-substituted analogues (e.g., δ ~7–8 ppm for aromatic protons ).
Biological Activity
Diethyl (2-amino-2-oxoethyl)phosphonate, a phosphonate compound, has garnered attention in scientific research for its diverse biological activities, particularly its potential as an enzyme inhibitor and antimicrobial agent. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of amino and oxo functional groups, which enhance its reactivity and biological activity. It is a colorless, water-soluble compound that exhibits slightly acidic properties. The phosphonate group plays a crucial role in its chemical behavior, allowing it to participate in various reactions such as hydrolysis and nucleophilic substitution.
Biological Activity
1. Enzyme Inhibition
This compound has been studied for its ability to inhibit carboxylic ester hydrolases, which are enzymes involved in the hydrolysis of esters. This inhibition can disrupt metabolic pathways in bacteria, making it a candidate for developing new antimicrobial agents.
2. Antimicrobial Properties
Research indicates that this compound can inhibit bacterial growth by binding to enzymes critical for bacterial metabolism. Specifically, it targets carboxylic acid enzymes, which are essential for various metabolic processes in bacteria. The compound's ability to form stable complexes with metal ions further enhances its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Binding : The compound binds to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Nucleophilic Substitution : The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives with potentially different biological activities.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of several bacterial strains. The compound was tested against common pathogens, demonstrating significant inhibition comparable to established antibiotics. This study highlights its potential utility in developing new antimicrobial therapies.
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory effects of this compound on carboxylic ester hydrolases. The results indicated that the compound could serve as a potent inhibitor, with implications for drug development aimed at targeting specific enzymatic pathways involved in disease processes .
Research Findings and Data Tables
Parameter | Value |
---|---|
Molecular Formula | CHNOP |
Solubility | Water-soluble |
pH | Slightly acidic |
Inhibition Concentration (IC50) | Varies by target enzyme |
Key Findings from Literature
- Antimicrobial Efficacy : Demonstrated significant growth inhibition against multiple bacterial strains.
- Enzyme Inhibition : Effective against carboxylic ester hydrolases with varying IC50 values depending on the specific enzyme target.
Q & A
Q. How can researchers optimize the synthesis of Diethyl (2-amino-2-oxoethyl)phosphonate while minimizing hazards from diazo intermediates?
Basic Research Question
Synthesis optimization requires balancing yield and safety. The compound is often synthesized via diazotransfer reactions using sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) under controlled conditions . Key steps:
- Use high-load, soluble oligomeric benzenesulfonyl azides to improve diazotransfer efficiency and reduce explosive risks .
- Conduct reactions at 0–5°C to stabilize diazo intermediates .
- Monitor reaction progress via TLC or in situ IR to detect diazo formation.
Basic Research Question
- 31P NMR Spectroscopy : The phosphorus environment shows a characteristic singlet at δ 18–22 ppm for phosphonates. Coupling with adjacent protons (e.g., CH₂ groups) may split signals .
- 1H NMR : Look for doublets of doublets (J ~10–15 Hz) from P–O–CH₂ groups.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 210.1 (calculated for C₆H₁₅NO₄P).
Advanced Tip : For stereochemical analysis, use chiral HPLC or biocatalyzed reduction to resolve diastereomers (e.g., baker’s yeast reduction yields 97% ee in hydroxyphosphonates ).
Q. How can researchers resolve contradictions in reported reaction yields for phosphonate cyclopropanation?
Advanced Research Question
Contradictions arise from varying catalyst systems or solvent effects. For example:
- Rhodium Catalysts (e.g., Rh₂(OAc)₄): Yield 70–80% in non-polar solvents (toluene) via carbene transfer .
- Copper Catalysts : Lower yields (50–60%) but better functional group tolerance in polar aprotic solvents (DMF) .
Methodological Approach :
Replicate conditions from conflicting studies (e.g., solvent, catalyst loading).
Use in situ monitoring (e.g., IR for diazo decomposition).
Compare steric/electronic effects of substituents on cyclopropane stability.
Q. What safety protocols are essential when handling this compound and its intermediates?
Basic Research Question
- Hazard Analysis : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) for risk assessments .
- Diazo Compounds : Use blast shields, conduct small-scale trials (<1 g), and avoid grinding dry diazo intermediates .
- Phosphonate Handling : Wear nitrile gloves (resistant to organophosphonates) and use fume hoods for volatile byproducts (e.g., ethyl chloride).
Experimental Design :
Synthesize phosphonate analogs with varying alkyl chains.
Measure enzyme activity via NADH depletion (λ = 340 nm).
Q. How can researchers address conflicting NMR data for phosphonate derivatives?
Methodological Answer
Contradictions in 31P NMR shifts arise from solvent polarity or pH. For reproducibility:
- Standardize solvent (CDCl₃ vs. D₂O) and temperature (25°C).
- Use internal references (e.g., 85% H₃PO₄ at δ 0 ppm) .
- For ambiguous signals, employ 2D NMR (HSQC, HMBC) to resolve coupling networks.
Example : Diethyl phosphonate shows δ 18.5 ppm in CDCl₃ but shifts to δ 16.2 ppm in DMSO due to H-bonding .
Properties
IUPAC Name |
2-diethoxyphosphorylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVCUQOSWAXEOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280088 | |
Record name | Diethyl (2-amino-2-oxoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-68-6 | |
Record name | 5464-68-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (2-amino-2-oxoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5464-68-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.